Ethyl imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their potential pharmaceutical applications . They have been attracting substantial interest and their synthesis has been well studied in the past decade because of their importance as a bioactive scaffold .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications
Synthesis of Fused Heterocycles
- Ethyl imidazo[1,2-a]pyridine-6-carboxylate has been utilized as a precursor for synthesizing fused triazines, which show potential for biological activity (Zamora et al., 2004).
Antimicrobial Activity
- Derivatives of imidazo[1,2-a]pyridine, including this compound, have been explored for their antimicrobial properties. For example, its reaction with hydrazine hydrate and various aldehydes produced compounds with significant antimicrobial activity (Turan-Zitouni et al., 2001).
Reactivity and Structure Analysis
- The compound's reactivity has been studied extensively, including CNDO/2 calculations based on X-ray structure determinations. This research aids in understanding the chemical behavior of imidazo[1,2-a]pyridine derivatives (Teulade et al., 1982).
Development of Fluorescent Probes
- This compound derivatives have been developed as fluorescent probes for mercury ions, demonstrating the versatility of this compound in sensor technologies (Shao et al., 2011).
Anti-Tubercular Agents
- Certain derivatives have shown promise as anti-tubercular agents, indicating potential applications in the treatment of tuberculosis (Li et al., 2020).
Application in Organic Synthesis
- The compound has been used in the synthesis of various heterocyclic compounds, displaying its importance in organic synthesis and medicinal chemistry (Abe et al., 2010).
Development of Novel Pharmaceuticals
- Imidazo[1,2-a]pyridine derivatives, including this compound, have been used in the development of various therapeutic agents, showcasing its potential in drug discovery (Deep et al., 2016).
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, their primary targets are likely to be key proteins or enzymes involved in the survival and replication of these bacteria.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to changes that inhibit the growth and replication of the bacteria
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the survival and replication of MDR-TB and XDR-TB . The compound may interfere with these pathways, leading to downstream effects that inhibit the growth and replication of the bacteria .
Pharmacokinetics
Other imidazo[1,2-a]pyridine derivatives have shown pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load, contributing to the treatment of these infections .
Safety and Hazards
While specific safety and hazards data for Ethyl imidazo[1,2-a]pyridine-6-carboxylate is not available, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridines have shown cytotoxic activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazo[1,2-a]pyridines can change over time .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridines have shown significant effects at different dosages .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazo[1,2-a]pyridines are known to interact with various transporters and binding proteins .
Subcellular Localization
Some imidazo[1,2-a]pyridines are known to be directed to specific compartments or organelles .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESMSWFRPZADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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